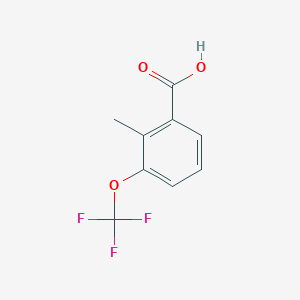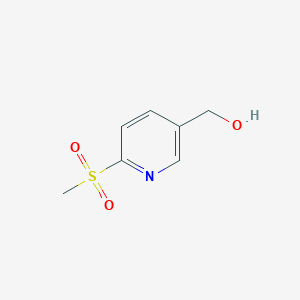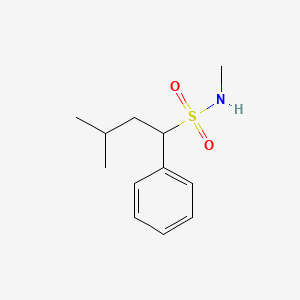![molecular formula C16H9ClN2O2 B2829540 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 954107-08-5](/img/structure/B2829540.png)
2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that related compounds, such as pyrazolines, have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often associated with the compound’s interaction with various cellular targets and subsequent modulation of cellular processes.
Biochemical Pathways
Related compounds have been shown to impact various cellular processes, including oxidative stress pathways . For instance, pyrazolines have been reported to modulate the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and homeostasis .
Result of Action
Related compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may also exert diverse cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not fully understood yet. Related compounds have been shown to interact with various enzymes and proteins. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have shown to inhibit the growth of various cell lines . For example, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Related compounds have shown to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests that this compound may also interact with biomolecules through similar mechanisms.
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Related compounds have been shown to interact with various enzymes and proteins, suggesting that this compound may also be involved in complex metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones
- 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones
Uniqueness
2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVWSGLPZHDGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)
![Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2829466.png)
![2-methoxy-4,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2829467.png)


![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)
![Tert-butyl 5-[(2-chloroacetyl)-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2829477.png)
![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2829478.png)

